- Aminoboranes via Tandem Iodination/Dehydroiodination for One-Pot Borylation, ACS Omega, 2022, 7(16), 14377-14389
Cas no 937591-69-0 (2-(2,3-dihydro-1-benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
937591-69-0 structure
Product Name:2-(2,3-dihydro-1-benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Numero CAS:937591-69-0
MF:C14H19BO3
MW:246.109864473343
MDL:MFCD09743046
CID:1024685
PubChem ID:16750469
Update Time:2025-05-21
2-(2,3-dihydro-1-benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-(2,3-Dihydrobenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1-benzofuran
- 2,3-Dihydrobenzofuran-5-boronic acid pinacol ester
- 2-(2,3-dihydro-1-benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- RWJUUXWJBMIGKA-UHFFFAOYSA-N
- ST2403800
- Z2469998057
- (2,3-DIHYDROBENZOFURAN-5
- 2,3-Dihydro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran (ACI)
-
- MDL: MFCD09743046
- Inchi: 1S/C14H19BO3/c1-13(2)14(3,4)18-15(17-13)11-5-6-12-10(9-11)7-8-16-12/h5-6,9H,7-8H2,1-4H3
- Chiave InChI: RWJUUXWJBMIGKA-UHFFFAOYSA-N
- Sorrisi: O1C(C)(C)C(C)(C)OB1C1C=C2C(OCC2)=CC=1
Proprietà calcolate
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 18
- Conta legami ruotabili: 1
- Complessità: 313
- Superficie polare topologica: 27.7
2-(2,3-dihydro-1-benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Informazioni sulla sicurezza
- Parola segnale:Warning
- Dichiarazione di pericolo: H315-H319-H335
- Dichiarazione di avvertimento: P261-P305+P351+P338
- Condizioni di conservazione:Inert atmosphere,2-8°C
2-(2,3-dihydro-1-benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 211912-250mg |
2-(2,3-Dihydrobenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
937591-69-0 | 95% | 250mg |
£20.00 | 2022-02-28 | |
| Fluorochem | 211912-1g |
2-(2,3-Dihydrobenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
937591-69-0 | 95% | 1g |
£48.00 | 2022-02-28 | |
| Fluorochem | 211912-5g |
2-(2,3-Dihydrobenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
937591-69-0 | 95% | 5g |
£190.00 | 2022-02-28 | |
| Fluorochem | 211912-10g |
2-(2,3-Dihydrobenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
937591-69-0 | 95% | 10g |
£334.00 | 2022-02-28 | |
| Alichem | A019097442-1g |
2-(2,3-Dihydrobenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
937591-69-0 | 97% | 1g |
$179.19 | 2023-08-31 | |
| Alichem | A019097442-5g |
2-(2,3-Dihydrobenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
937591-69-0 | 97% | 5g |
$537.57 | 2023-08-31 | |
| Alichem | A019097442-10g |
2-(2,3-Dihydrobenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
937591-69-0 | 97% | 10g |
$814.00 | 2023-08-31 | |
| Chemenu | CM134696-1g |
2-(2,3-Dihydrobenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
937591-69-0 | 97% | 1g |
$59 | 2021-08-05 | |
| Chemenu | CM134696-5g |
2-(2,3-Dihydrobenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
937591-69-0 | 97% | 5g |
$235 | 2021-08-05 | |
| Chemenu | CM134696-10g |
2-(2,3-Dihydrobenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
937591-69-0 | 97% | 10g |
$412 | 2021-08-05 |
2-(2,3-dihydro-1-benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Iodine , (T-4)-Trihydro[N-(1-methylethyl)-2-propanamine]boron Solvents: Dichloromethane ; rt; 5 min, rt
1.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; 5 min, rt
1.3 Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Toluene ; rt; 12 - 16 h, reflux; reflux → rt; rt → 0 °C
1.4 Solvents: Diethyl ether ; 4 h, 0 °C → rt
1.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; 5 min, rt
1.3 Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Toluene ; rt; 12 - 16 h, reflux; reflux → rt; rt → 0 °C
1.4 Solvents: Diethyl ether ; 4 h, 0 °C → rt
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Toluene ; 18 h, 90 °C
Riferimento
- Boron insertion into alkyl ether bonds via zinc/nickel tandem catalysis, Science (Washington, 2021, 372(6538), 175-182
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,2-Dimethoxyethane ; 15 min, 150 °C; 150 °C → rt
Riferimento
- New 2-amino-3,5-dihydro-4H-imidazol-4-one derivatives and their use as BACE inhibitors for treatment of cognitive impairment, Alzheimer disease, neurodegeneration and dementia, World Intellectual Property Organization, , ,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Dimethylformamide , Sodium hydride Solvents: Acetonitrile ; 24 h, 35 °C
1.2 Reagents: Water ; 35 °C
1.2 Reagents: Water ; 35 °C
Riferimento
- Solvent Anions Enable Photoinduced Borylation and Phosphonation of Aryl Halides via EDA Complexes, Organic Letters, 2022, 24(35), 6466-6471
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Cobalt (functionalized in to cobalt oxide core shell supported on silica) , Silica Solvents: Tetrahydrofuran ; 24 h, 50 bar, 135 °C
Riferimento
- Development of a General and Selective Nanostructured Cobalt Catalyst for the Hydrogenation of Benzofurans, Indoles and Benzothiophenes, Angewandte Chemie, 2023, 62(10),
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ; 3 h, rt → 100 °C
Riferimento
- Preparation of imidazole derivatives as NMDA (N-methyl-D-aspartate) receptor subtype 2B selective blockers, World Intellectual Property Organization, , ,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 16 h, 90 °C
1.2 Solvents: Water
1.2 Solvents: Water
Riferimento
- Preparation of 1-[2-[(6-amino-9H-purin-9-yl)methyl]phenyl]pyrrolidin-3-amine derivatives as mixed lineage leukemia 1 (MLL1) inhibitors and anti-cancer agents, World Intellectual Property Organization, , ,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 15 psi, rt → 40 °C; 48 h, 40 °C
Riferimento
- Pyrimidine sulfamide derivative, preparation method and medical application thereof, World Intellectual Property Organization, , ,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ; rt; 16 h, 80 °C
Riferimento
- Preparation of 2-(thiophenyl)thiopyran-1,1-dioxides as MMP or TNF-α inhibitors, World Intellectual Property Organization, , ,
2-(2,3-dihydro-1-benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Raw materials
- 2,3-Dimethylbutane-2,3-diol
- 5-Iodo-2,3-dihydro-1-benzofuran
- 5-bromo-2,3-dihydro-1-benzofuran
- Bis(pinacolato)diborane
- Benzofuran-5-boronic acid pinacol ester
2-(2,3-dihydro-1-benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Preparation Products
2-(2,3-dihydro-1-benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:937591-69-0)2-(2,3-dihydro-1-benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Numero d'ordine:A859650
Stato delle scorte:in Stock
Quantità:5.0g/10.0g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 08:19
Prezzo ($):435.0/721.0
Email:sales@amadischem.com
2-(2,3-dihydro-1-benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Letteratura correlata
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
-
Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
937591-69-0 (2-(2,3-dihydro-1-benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) Prodotti correlati
- 1378368-37-6(2-(3-isopropoxy-4-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 934586-50-2(2-(2,3-dihydro-1-benzofuran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 1002727-88-9(2-(Chroman-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 1154740-64-3(4,4,5,5-tetramethyl-2-(4-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,3,2-dioxaborolane)
- 445303-12-8(2-(2,3-dihydro-1-benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 1378367-56-6(2-(3-(tert-butyl)-4-(cyclopentyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 1378367-41-9(2-(3-(tert-butyl)-4-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 1378367-46-4(2-(4-isopropoxy-3-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 1221824-16-3(4-(2-Phenylethoxy)phenylboronic acid pinacol ester)
- 937591-99-6(2-(Chroman-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:937591-69-0)2-(2,3-dihydro-1-benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Purezza:99%/99%
Quantità:5.0g/10.0g
Prezzo ($):435.0/721.0